(2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Description

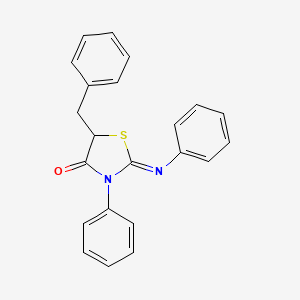

“(2Z)-5-Benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a benzyl group at position 5, a phenyl group at position 3, and a phenylimino moiety at position 2 (Figure 1). The (2Z)-configuration denotes the stereochemistry of the imino group, which influences its molecular interactions and biological activity . Thiazolidinones are known for diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-21-20(16-17-10-4-1-5-11-17)26-22(23-18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGIXGZBFRNAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Phenylimino-3-Phenylthiazolidin-4-One with Benzaldehyde

The most widely reported method involves the condensation of 2-phenylimino-3-phenylthiazolidin-4-one (1 ) with benzaldehyde (2 ) in ethanol under reflux conditions. This reaction proceeds via a Knoevenagel-type mechanism, where the aldehyde undergoes nucleophilic attack by the active methylene group of the thiazolidinone ring. The product precipitates upon cooling and is purified via recrystallization from methanol, yielding the title compound (3 ) as pale yellow crystals.

Reaction Conditions:

- Molar Ratio: 1:1 (thiazolidinone to benzaldehyde)

- Solvent: Ethanol (5 mL per mmol of substrate)

- Temperature: Reflux (~78°C)

- Reaction Time: 12–24 hours

- Yield: ~70–86% (dependent on purification)

The stereochemical outcome is governed by the cis addition of the benzylidene group relative to the sulfur atom, as confirmed by X-ray crystallography.

Alternative Routes via Diazotization and Coupling

A modified approach involves the diazotization of 4-phenylimino-thiazolidin-2-one derivatives followed by coupling with aryl hydrazines. For example, treatment of 4-phenylimino-thiazolidin-2-one with sodium nitrite in hydrochloric acid generates a diazonium salt, which subsequently reacts with benzaldehyde derivatives under acidic conditions. While this method is less commonly employed for the target compound, it offers flexibility for introducing diverse aryl substituents at the C5 position.

Key Steps:

- Diazotization of the amine precursor in HCl/NaNO₂ at 0°C.

- Coupling with benzaldehyde in glacial acetic acid/sodium acetate (pH 4.5–5.0).

- Isolation via filtration and recrystallization.

Mechanistic Insights and Stereochemical Control

Knoevenagel Condensation Mechanism

The formation of the (2Z) isomer is attributed to the thermodynamic stability of the cis-configured product. During condensation, the benzaldehyde carbonyl group activates the α-hydrogen of the thiazolidinone, facilitating deprotonation and subsequent nucleophilic attack. The reaction proceeds through a six-membered transition state, with the sulfur atom stabilizing the intermediate via resonance.

Role of Lewis Acids in Stereoselectivity

Incorporating Lewis acids such as TiCl₄ or DIPEA (diisopropylethylamine) enhances diastereoselectivity by coordinating to the carbonyl oxygen, thereby directing the approach of the benzaldehyde electrophile. For instance, using TiCl₄ in THF at -10°C achieves diastereomeric ratios exceeding 97:3 in analogous thiazolidinone systems.

Structural Characterization and Analytical Data

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the (2Z) configuration, with the benzylidene phenyl group oriented cis to the sulfur atom. The thiazolidinone ring adopts a non-planar, U-shaped conformation, with dihedral angles of 5.01° and 17.41° between the benzylidene phenyl and the heterocyclic core.

Crystallographic Parameters:

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 13.27 (s, 1H, NH),

- δ 7.83 (d, J = 7.8 Hz, 2H, N-phenyl),

- δ 7.42 (t, J = 7.5 Hz, 2H, N-phenyl),

- δ 7.24 (t, J = 7.4 Hz, 1H, N-phenyl).

¹³C NMR (100 MHz, CDCl₃):

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both reactants while facilitating precipitation of the product upon cooling. Elevated temperatures (reflux) accelerate reaction kinetics but may promote side reactions such as oxidation or dimerization.

Purification Techniques

Recrystallization from methanol or DCM/hexanes mixtures yields high-purity product (>95% by HPLC). Chromatographic purification (silica gel, hexanes/EtOAc) is reserved for complex mixtures or diastereomeric separations.

Applications and Derivatives

While the primary focus of this review is synthesis, the biological activity of related thiazolidinone derivatives warrants mention. Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or benzyl groups are replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Halides, alkyl groups; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is C22H18N2OS. The compound features a thiazolidinone core with multiple aromatic substituents that contribute to its biological activity. Various synthesis methods have been reported, including one-pot reactions and microwave-assisted techniques, which enhance yield and reduce reaction time.

Anticancer Activity

Research indicates that (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potential as a chalcone analog with anticancer properties, suggesting that the compound's structure allows it to interfere with cancer cell proliferation mechanisms .

Anticonvulsant Properties

In a series of studies focusing on thiazolidinone derivatives, specific compounds analogous to (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one have shown promising anticonvulsant activity. For instance, modifications in the structure led to enhanced efficacy compared to standard treatments like diazepam .

Antimicrobial and Antitubercular Activity

Compounds within the thiazolidinone class have been evaluated for their antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing the potential for developing new antitubercular agents . The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity.

Structure-Activity Relationship (SAR)

The biological activity of (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is significantly influenced by the nature of its substituents:

| Substituent | Effect on Activity |

|---|---|

| Benzyl group at C5 | Enhances cytotoxicity against cancer cells |

| Phenyl group at C3 | Contributes to anticonvulsant properties |

| Imino group at C2 | Essential for antimicrobial activity |

These findings suggest that careful modification of substituents can lead to improved pharmacological profiles.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of thiazolidinones exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Anticonvulsant Studies : Another investigation into thiazolidinone derivatives revealed that certain structural modifications resulted in compounds with superior anticonvulsant effects compared to existing therapies .

- Antimicrobial Evaluation : A recent study focused on the synthesis of novel thiazolidinones that displayed significant inhibition against Mycobacterium tuberculosis strains, highlighting their potential as new therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit significant pharmacological diversity due to substituent variations. Key structural analogs and their properties are compared below:

Substituent Analysis :

- R<sup>3</sup> Position : Cyclopropyl groups (as in 6.1.1) enhance DNA binding via hydrophobic interactions, whereas phenyl or propyl groups may alter steric effects .

- R<sup>5</sup> Position: Benzylidene or methoxybenzylidene groups improve planarity, facilitating intercalation with DNA. The target compound’s benzyl group (non-conjugated) may reduce DNA affinity compared to benzylidene analogs .

Computational and Crystallographic Insights

- Molecular Docking : Compound 6.1.1 formed five hydrogen bonds with DNA (docking energy = -9.03 kcal/mol), driven by its methoxy and cyclopropyl groups .

- Crystallography : SHELX and WinGX software were used to resolve the (2Z,5Z)-configuration of analogs, confirming planarity critical for bioactivity .

Biological Activity

The compound (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. For (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, a similar approach can be employed, often utilizing microwave-assisted methods to enhance yield and reduce reaction times.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that various thiazolidinone derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to (2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one have shown inhibition rates of over 90% against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Target Bacteria | % Inhibition |

|---|---|---|

| 2-Chlorophenyl-imino-thiazolidinone | E. coli | 88.46% |

| 2-(Phenylimino)-thiazolidinone | S. aureus | 91.66% |

| (2Z)-5-benzyl-3-phenyl... | Various strains | >90% |

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer potential. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. Notably, compounds with similar structures have been reported to exhibit IC50 values lower than 10 µM against Caco2 and HCT116 cell lines .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco2 | <10 |

| HCT116 | <10 |

| MDA-MB 231 | >10 |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial and anticancer activities. For example, substituents at the C2 position can modulate the electronic properties and steric hindrance, impacting the compound's interaction with biological targets .

Case Studies

- Antibacterial Study : A recent study evaluated a series of thiazolidinones against E. coli and S. aureus, revealing that modifications at the C2 position led to enhanced antibacterial efficacy . The study highlighted that introducing halogen substituents increased the inhibition rates significantly.

- Anticancer Research : Another investigation focused on the anticancer effects of thiazolidinone derivatives on various cancer cell lines, demonstrating that certain compounds exhibited potent cytotoxicity through apoptosis induction mechanisms . The findings suggest that these derivatives could serve as lead compounds for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.